molecular formula C19H18N4O4 B7711033 N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7711033
M. Wt: 366.4 g/mol
InChI Key: VJSXBRMIXWMXFD-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as AMPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various areas, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide exerts its effects by binding to the N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide receptor, which is a type of ionotropic glutamate receptor. The binding of N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide to the receptor causes the influx of cations, such as sodium and calcium, into the cell. This influx of cations leads to depolarization of the cell membrane and the generation of an action potential. The activation of the N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide receptor is essential for the induction of long-term potentiation, which is a cellular mechanism underlying learning and memory.
Biochemical and Physiological Effects
N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have a range of biochemical and physiological effects. In addition to its activity as an anti-cancer agent and anti-inflammatory agent, N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have neuroprotective effects. Studies have shown that N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can protect neurons from damage caused by oxidative stress and excitotoxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its broad spectrum of activity. N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have activity against a range of targets, which makes it an attractive candidate for the development of new drugs. Additionally, N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is relatively easy to synthesize, which makes it a readily available compound for research purposes.
One of the limitations of using N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its potential toxicity. Studies have shown that N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be toxic to cells at high concentrations. Additionally, the broad spectrum of activity of N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can make it difficult to determine the specific mechanism of action of the compound.

Future Directions

There are several future directions for research on N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of research is the development of new drugs based on the structure of N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. By modifying the structure of N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, researchers can create compounds with improved activity and reduced toxicity.
Another area of research is the study of the effects of N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide on the N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide receptor. By studying the effects of N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide on the receptor, researchers can gain insights into the mechanisms of learning and memory.
Finally, the potential applications of N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in the treatment of inflammatory diseases and neurodegenerative diseases warrant further investigation. By studying the effects of N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in animal models of these diseases, researchers can determine the potential therapeutic benefits of the compound.

Synthesis Methods

The synthesis of N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 4-acetamidophenol with 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. The overall synthesis process is shown below:

Scientific Research Applications

N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is medicinal chemistry, where N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have potential as an anti-cancer agent. Studies have shown that N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
Another area of research where N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has shown promise is in drug discovery. N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have activity against a range of targets, including enzymes, receptors, and ion channels. This broad spectrum of activity makes it an attractive candidate for the development of new drugs.
In neuroscience, N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have potential as a tool for studying the mechanisms of learning and memory. N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is an agonist of the N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity. By studying the effects of N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide on the N-(4-acetamidophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide receptor, researchers can gain insights into the mechanisms of learning and memory.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-12-20-19(27-23-12)16-5-3-4-6-17(16)26-11-18(25)22-15-9-7-14(8-10-15)21-13(2)24/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSXBRMIXWMXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

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